molecular formula C15H10N2O5 B1347222 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-83-4

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1347222
CAS RN: 30777-83-4
M. Wt: 298.25 g/mol
InChI Key: UCMHYRMMWUXXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The synthesis involves the reaction of a 3-HF derivative with 1-((chloromethoxy)methyl)-4,5-dimethoxy-2-nitrobenzene to form a compound containing three photo-responsive moieties .


Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .

Scientific Research Applications

Organic Synthesis and Catalysis

Isoindole-1,3-dione derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility of these compounds in synthesizing heterocycles that tolerate a variety of functional groups (Worlikar & Larock, 2008). Furthermore, isoindole-1,3-dione derivatives have been used in carbonylative cyclization reactions, facilitated by polymer-supported palladium–N-heterocyclic carbene complexes, to produce N-substituted phthalimides efficiently (Khedkar et al., 2012).

Material Science

In material science, isoindole-1,3-dione derivatives demonstrate potential in forming gels and crystalline structures with unique properties. For example, specific derivatives form gels in mixed solvents, indicating potential applications in material synthesis and drug delivery systems (Singh & Baruah, 2008). Additionally, these compounds have been explored for their optical properties, such as optical band gaps and refractive indices, which could be useful in the development of optical materials and electronics (Tan et al., 2018).

Medicinal Chemistry

While specifically excluding drug use and side effects, it's worth mentioning that isoindole-1,3-dione derivatives have been studied for their biological activities. Compounds within this class have shown inhibitory activity against enzymes like tyrosinase, suggesting potential applications in addressing hyperpigmentation disorders without discussing their therapeutic use (Tehrani et al., 2019). Additionally, some derivatives exhibit antimicrobial properties, indicating their potential as lead compounds in the development of new antimicrobial agents (Jain, Nagda, & Talesara, 2006).

properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHYRMMWUXXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321264
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

CAS RN

30777-83-4
Record name NSC372537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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